(2S,3R)-3-Hydroxyasparagine

説明

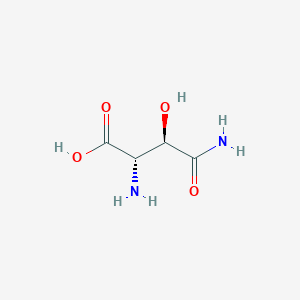

(2S,3R)-3-Hydroxyasparagine is a chiral amino acid derivative with a hydroxyl group attached to the third carbon atom in the R-configuration

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Hydroxyasparagine can be achieved through several methods. One common approach involves the stereoselective reduction of asparagine derivatives. This process typically employs reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to ensure the desired stereochemistry is obtained.

Industrial Production Methods

Industrial production of this compound may involve enzymatic methods, where specific enzymes catalyze the conversion of precursor molecules to the target compound. These methods are advantageous due to their high selectivity and efficiency.

化学反応の分析

Types of Reactions

(2S,3R)-3-Hydroxyasparagine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various hydroxy derivatives.

科学的研究の応用

Medicinal Chemistry Applications

Antibiotic Development

One of the prominent applications of (2S,3R)-3-Hydroxyasparagine is in the synthesis of peptide antibiotics. For instance, it serves as a building block for the antibiotic Novo29, which exhibits significant antibacterial activity against Gram-positive bacteria. The stereochemistry of this compound allows for the incorporation into peptide sequences that enhance the stability and efficacy of such antibiotics .

Table 1: Antibacterial Activity of Peptide Antibiotics Incorporating this compound

| Antibiotic | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Novo29 | Staphylococcus aureus | 0.5 µg/mL |

| Epi-Novo29 | Enterococcus faecalis | 1.0 µg/mL |

Biochemical Research Applications

Post-Translational Modifications

This compound is investigated for its role in post-translational modifications of proteins. Specifically, it can be hydroxylated by enzymes such as Factor Inhibiting HIF (FIH), which modulates protein-protein interactions critical for cellular responses to hypoxia. This hydroxylation can influence the stability and function of various proteins involved in cellular signaling pathways .

Table 2: Effects of Hydroxylation on Protein Functionality

| Protein | Modification Type | Functional Impact |

|---|---|---|

| AnkyrinR | Hydroxylation at D34 | Increased stability |

| HIF-α | Hydroxylation at Asn residue | Reduced interaction with coactivators |

Drug Discovery

Lead Compound in Antimalarial Research

Recent studies have highlighted the potential of this compound derivatives in antimalarial drug discovery. Compounds derived from this amino acid have shown promising activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship studies indicate that modifications on the hydroxyl group can significantly enhance antimalarial potency .

Table 3: Antimalarial Activity of this compound Derivatives

| Compound Name | IC50 (µM) | Selectivity Index (HeLa) |

|---|---|---|

| Compound A | 0.62 | >40 |

| Compound B | 1.36 | >30 |

Case Studies

Case Study 1: Synthesis and Characterization of Peptide Antibiotics

In a study focused on synthesizing peptide antibiotics, researchers successfully incorporated this compound into various peptide sequences. The resulting peptides exhibited enhanced antimicrobial properties compared to their non-hydroxylated counterparts. The study utilized NMR spectroscopy to confirm the stereochemistry and structural integrity of synthesized peptides .

Case Study 2: Hydroxylation Effects on HIF Regulation

A detailed investigation into the hydroxylation of asparagine residues by FIH demonstrated that this compound plays a crucial role in regulating hypoxia-inducible factors. This regulation is vital for understanding cellular responses under low oxygen conditions and could lead to therapeutic strategies targeting cancer and ischemic diseases .

作用機序

The mechanism of action of (2S,3R)-3-Hydroxyasparagine involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical processes, making it a valuable compound for research and development.

類似化合物との比較

Similar Compounds

(3S)-3-Hydroxyasparagine: The S-enantiomer of the compound, which has different stereochemistry and potentially different biological activity.

Asparagine: The parent amino acid without the hydroxyl group.

3-Hydroxyglutamine: A similar compound with a hydroxyl group on the third carbon but with a different side chain.

Uniqueness

(2S,3R)-3-Hydroxyasparagine is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions. This makes it a valuable compound for studying stereoselective processes and developing chiral drugs.

生物活性

(2S,3R)-3-Hydroxyasparagine is a non-proteinogenic amino acid that has garnered attention for its biological activities, particularly in the context of antibiotic properties and its role in peptide synthesis. This article explores its structure, synthesis, biological functions, and relevant case studies.

Structure and Synthesis

This compound is characterized by a hydroxyl group at the 3-position of the asparagine backbone. The synthesis of this compound has been optimized to enable large-scale production, which is crucial for further biological studies. Recent advancements have reduced the number of synthetic steps required to produce this amino acid, facilitating its incorporation into peptide antibiotics such as clovibactin .

Table 1: Synthesis Steps for this compound

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Fischer Esterification | Conversion of d-aspartic acid to benzamide |

| 2 | Cyclization | Formation of oxazoline via enolate reaction |

| 3 | Hydrolysis | Cleavage of ester groups to yield hydroxyasparagine |

| 4 | Protection | Fmoc protection of the amino group |

Antimicrobial Activity

This compound has been implicated in the structure-activity relationship (SAR) studies of various peptide antibiotics. For instance, clovibactin, which incorporates this amino acid, demonstrates significant activity against Gram-positive bacteria. The alanine scan conducted on clovibactin analogues revealed that specific residues, including those derived from this compound, are critical for maintaining antibiotic efficacy .

Case Studies

- Clovibactin and Its Analogues :

-

Laxaphycins :

- Laxaphycins are another class of compounds where this compound is utilized. Research indicates that variations in the sequence can significantly alter their biological activities. For example, laxaphycin B2 and B3 were shown to have distinct biological profiles due to substitutions involving this compound .

The biological activity associated with this compound can be attributed to its ability to participate in hydrogen bonding and chelation with target biomolecules. Studies using X-ray crystallography have demonstrated that clovibactin analogues bind effectively to lipid II and related cell-wall precursors through interactions involving hydroxyl groups from this compound .

特性

IUPAC Name |

(2S,3R)-2,4-diamino-3-hydroxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4/c5-1(4(9)10)2(7)3(6)8/h1-2,7H,5H2,(H2,6,8)(H,9,10)/t1-,2+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTLPSCRBFYDNX-NHYDCYSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]([C@H](C(=O)N)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20790-74-3 | |

| Record name | (3R)-3-Hydroxyasparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020790743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R)-3-HYDROXYASPARAGINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HVJ708N54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。